Hydrobenzoin
Overview
Description
Hydrobenzoin, also known as 1,2-diphenyl-1,2-ethanediol, has been an integral compound in the realm of chiral chemistry. It has found extensive applications in synthetic chemistry due to its versatility and the broad spectrum of derivatives it can produce. Historically, chiral hydrobenzoins were initially prepared through optical resolution. However, advancements in asymmetric synthesis techniques, such as asymmetric oxidation, reduction from stilbenes or benzoins, and direct synthesis from benzaldehydes, have significantly enhanced its availability and utility in organic synthesis (Okano, 2011).
Synthesis Analysis
Recent methods have focused on the asymmetric hydrogenation of benzils, using catalysts like Ru(OTf)(TsDPEN)(η6-cymene) in methanol to produce optically active hydrobenzoins. These processes yield good to excellent diastereoselectivities and enantioselectivities, making them valuable for deriving biologically active complexes, natural products, and pharmaceutical compounds (Xiao‐Fei Huang et al., 2012).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Catalysis and Organic Chemistry .
Summary of the Application
Hydrobenzoin has been used to synthesize new recyclable monoaza-15-crown ethers. These macrocycles have proven to be efficient and reusable phase transfer catalysts in a few asymmetric reactions under mild conditions .
Methods of Application or Experimental Procedures
The synthesis of these catalysts starts from (R,R)-(+)- and (S,S)-(−)-hydrobenzoin. The catalysts were recovered by salt formation, followed by extraction, and were reused without the loss of the activity and effect on the enantioselectivity .
Results or Outcomes
The asymmetric epoxidation of trans-chalcone took place with up to 81% ee, while using other chalcone derivatives, the products were formed with 68–88% ee. The hydrobenzoin-based lariat ethers were also tested in the cyclopropanation of a few electron-deficient olefins using diethyl bromomalonate to afford the product with good enantioselectivities (54–75% ee) .
2. Hydrobenzoin in Photocatalytic Reduction
Specific Scientific Field
This application is in the field of Photocatalysis and Material Science .
Summary of the Application
Hydrobenzoin and its derivatives have been used in various areas of chiral chemistry and have a broad range of applications in synthetic chemistry. In this particular application, the mechanism of benzaldehyde reduction to chiral hydrobenzoin on CNTs surface under near-UV light irradiation was probed .
Methods of Application or Experimental Procedures
The reaction involves the synthesis of chiral hydrobenzoin from benzaldehyde under near-UV light irradiation (320-400 nm). The CNT structure before and after reaction, the interaction between the molecule and CNTs surface, the intermediate products, the substitution effect and the influence of light on the reaction were examined using various techniques .
Results or Outcomes
Metal-free CNTs exhibit high activity (conversion rate 99.6%, 6 h) towards the synthesis of chiral hydrobenzoin from benzaldehyde under near-UV light irradiation (320-400 nm) .
3. Hydrobenzoin in Electrochemical Carbon-Carbon Coupling
Specific Scientific Field
This application is in the field of Electrochemistry .
Summary of the Application
Hydrobenzoin has been used in electrochemical carbon-carbon coupling reactions. The reaction involves the synthesis of chiral hydrobenzoin from benzaldehyde .
Methods of Application or Experimental Procedures
The reaction was carried out by modifying carbon paper with hexadecyltrimethylammonium cations. This modification created an optimal microenvironment for electrocatalysis, which facilitated intermolecular hydrogen bonding .
Results or Outcomes
The modified electrode-electrolyte interface delivered enhanced activity and racemate stereoselectivity in the electrochemical carbon-carbon coupling of benzaldehyde .
4. Hydrobenzoin in the Synthesis of Antiepileptic Drug Phenytoin
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry .
Summary of the Application
Hydrobenzoin is used in the synthesis of the antiepileptic drug phenytoin. The synthesis of phenytoin includes the oxidation of benzoin to 1,2-diphenylethanedione, and the cyclization of 1,2 .
Methods of Application or Experimental Procedures
The synthesis of phenytoin involves the oxidation of benzoin to 1,2-diphenylethanedione, followed by cyclization .
Results or Outcomes
Phenytoin, synthesized from hydrobenzoin, is used to suppress systemic epilepsy and has a good effect on partial epilepsy .
5. Hydrobenzoin in Photocatalytic Synthesis
Specific Scientific Field
This application is in the field of Photocatalysis .
Summary of the Application
Hydrobenzoin and its derivatives have been used in various areas of chiral chemistry and have a broad range of applications in synthetic chemistry. In this particular application, commercial multi-walled CNTs were used for the photocatalytic synthesis of chiral hydrobenzoin from benzaldehyde .
Methods of Application or Experimental Procedures
The reaction involves the synthesis of chiral hydrobenzoin from benzaldehyde under near-UV light irradiation. The CNT structure before and after reaction, the interaction between the molecule and CNTs surface, the intermediate products, the substitution effect and the influence of light on the reaction were examined using various techniques .
Results or Outcomes
Metal-free CNTs exhibit high activity (conversion rate 99.6%, 6 h) towards the synthesis of chiral hydrobenzoin from benzaldehyde under near-UV light irradiation (320-400 nm) .
6. Hydrobenzoin in Asymmetric Phase Transfer Catalysis
Specific Scientific Field
This application is in the field of Catalysis .
Summary of the Application
New recyclable monoaza-15-crown ethers have been synthesized starting from (R,R)-(+)- and (S,S)-(−)-hydrobenzoin. These macrocycles proved to be efficient and reusable phase transfer catalysts in a few asymmetric reactions under mild conditions .
Methods of Application or Experimental Procedures
The synthesis of these catalysts starts from (R,R)-(+)- and (S,S)-(−)-hydrobenzoin. The catalysts were recovered by salt formation, followed by extraction, and were reused without the loss of the activity and effect on the enantioselectivity .
Results or Outcomes
The asymmetric epoxidation of trans-chalcone took place with up to 81% ee, while using other chalcone derivatives, the products were formed with 68–88% ee. The hydrobenzoin-based lariat ethers were also tested in the cyclopropanation of a few electron-deficient olefins using diethyl bromomalonate to afford the product with good enantioselectivities (54–75% ee) .
properties
IUPAC Name |
1,2-diphenylethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870557 | |
Record name | (+/-)-Dihydrobenzoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Hydrobenzoin | |
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URL | https://haz-map.com/Agents/14792 | |
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Product Name |
Hydrobenzoin | |
CAS RN |
492-70-6, 579-43-1 | |
Record name | Hydrobenzoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrobenzoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | meso-Hydrobenzoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrobenzoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hydrobenzoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Dihydrobenzoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diphenylethane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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